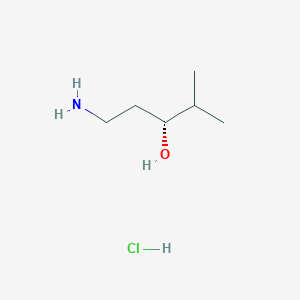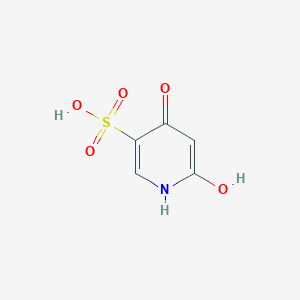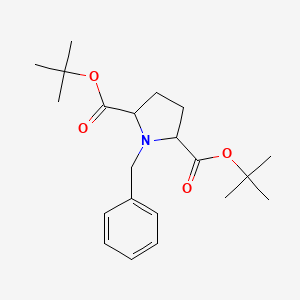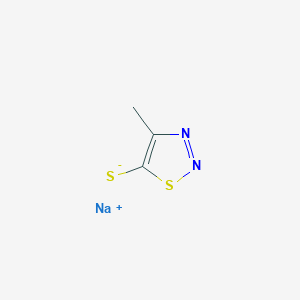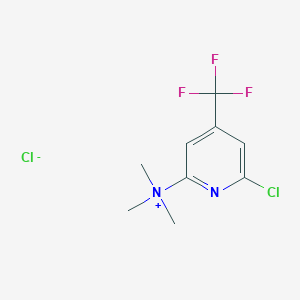
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group at the 6th position and a trifluoromethyl group at the 4th position, along with a trimethylammonium group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-trifluoromethyl-pyridine.
Quaternization Reaction: The pyridine derivative undergoes a quaternization reaction with trimethylamine under controlled conditions to form the desired ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
科学研究应用
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Chloro-4-trifluoromethyl-pyridin-2-yl-methylamine
- 6-Chloro-4-trifluoromethyl-pyridin-2-yl-hydrazine
Uniqueness
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium is unique due to its trimethylammonium group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3N2.ClH/c1-15(2,3)8-5-6(9(11,12)13)4-7(10)14-8;/h4-5H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGHOBZYHXYAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=NC(=CC(=C1)C(F)(F)F)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-5-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988316.png)
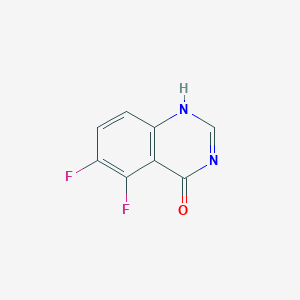
![5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B7988326.png)
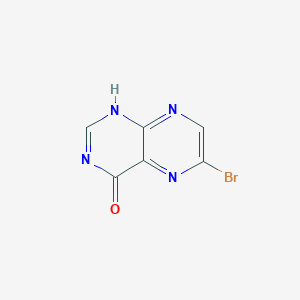
![8-Amino-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester](/img/structure/B7988340.png)
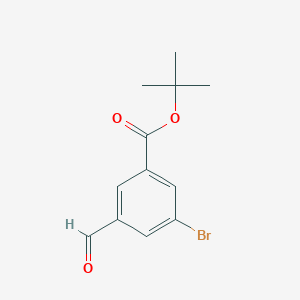
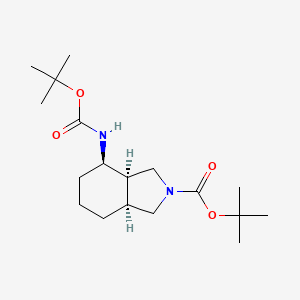
![2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B7988362.png)
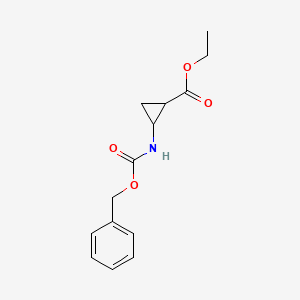
![[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988382.png)
